7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde
Overview
Description
“7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 1008-07-7 . It is an off-white to pale-yellow to yellow-brown or pale-red solid . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular weight of “this compound” is 179.61 . The molecular structure of this compound can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the field of multicomponent reactions (MCRs) . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .Physical and Chemical Properties Analysis
“this compound” is an off-white to pale-yellow to yellow-brown or pale-red solid . It has a molecular weight of 179.61 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Indole Synthesis and Classification
Indole compounds, including a variety of derivatives, are of significant interest in organic chemistry due to their presence in numerous biologically active molecules. A review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying all indole syntheses, highlighting the diversity and complexity of methods available for creating indole structures. This classification is essential for understanding the synthetic pathways that might be applicable to compounds like "7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde" (Taber & Tirunahari, 2011).
Applications in Material Science and Biomedical Research
The review by Dinda, Bhunia, and Jana (2020) discusses the application of palladium-catalyzed cascade reactions for the annulative π-extension of indoles to carbazoles through C–H bond activation. This technique has potential applications in creating functionalized materials for use in material science, biomedical research, and other industries. The ability to streamline the synthesis of complex aromatic systems suggests possible utility in developing new compounds with specific characteristics (Dinda, Bhunia, & Jana, 2020).
C2-Functionalization of Indole
Recent advances in the C2-functionalization of indole via umpolung, reviewed by Deka, Deb, and Baruah (2020), highlight methods for modifying the indole nucleus, which is crucial for synthesizing bioactive compounds. This review focuses on the indirect approach to C2 umpolung, which is less explored but offers significant advantages. Understanding these methods can provide insights into synthesizing and modifying compounds like "this compound" for specific scientific applications (Deka, Deb, & Baruah, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, also known as 7-chloro-1-cyclopropylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Biochemical Analysis
Biochemical Properties
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . Similarly, this compound may affect various signaling pathways and gene expression patterns, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways. For instance, indole derivatives are known to undergo multicomponent reactions, forming complex molecules that can interact with various biological targets . The inherent functional groups of this compound enable it to participate in C–C and C–N coupling reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Indole derivatives, including this compound, are known to be sensitive to environmental conditions, which can affect their stability and long-term efficacy . Studies have shown that maintaining proper storage conditions, such as avoiding exposure to high temperatures and light, is crucial for preserving the compound’s activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been shown to possess a threshold effect, where increasing the dosage beyond a certain point leads to toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to accumulate in certain tissues, affecting their localization and activity . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects . Investigating the subcellular localization of this compound can help elucidate its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-1-cyclopropylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYIWFQXCDEAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C(=CC=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232684 | |
Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-98-3 | |
Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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